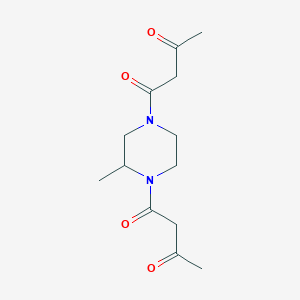

n,n'-Bis(acetoacetyl)-2-methylpiperazine

Cat. No. B8451011

M. Wt: 268.31 g/mol

InChI Key: RKWSOXSZSDHHHL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06521716B1

Procedure details

To 2-methylpiperazine (81.90 g, 0.819 mol) in xylene (525 ml) at 133° C. was added with stirring 2,2,6-trimethyl-1,3-dioxen-4-one (232.48 g, 1.637 mol) in xylene (525 ml) over 10 minutes, during which the temperature decreased to 100° C. After heating to 115° C over 5 minutes vigorous effervescence commenced, and after heating to 124° C. over another 5 minutes distillation of acetone (through a Vigreux column) also commenced. Pot temperature was increased to 139° C. over a further 30 minutes, with collection of acetone distillate. After cooling to 20° C. overnight, supernatant liquid was separated from deposited syrup, which was dissolved in dichloromethane. Removal of solvent from combined solutions and drying (92° C./100 Pa) gave N,N′-bis(acetoacetyl)-2-methylpiperazine (BAAMPZ) as a viscous syrup (216.66 g, 99%), identified by 1H-NMR, 13C-NMR, FT-IR and Raman spectra.

Yield

99%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]1[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.[CH3:8][C:9]1[O:15]C(C)(C)[O:13][C:11](=O)[CH:10]=1>C1(C)C(C)=CC=CC=1>[C:11]([N:3]1[CH2:4][CH2:5][N:6]([C:11](=[O:13])[CH2:10][C:9]([CH3:8])=[O:15])[CH2:7][CH:2]1[CH3:1])(=[O:13])[CH2:10][C:9]([CH3:8])=[O:15]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

81.9 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1NCCNC1

|

|

Name

|

|

|

Quantity

|

232.48 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC(=O)OC(O1)(C)C

|

|

Name

|

|

|

Quantity

|

525 mL

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

|

Name

|

|

|

Quantity

|

525 mL

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

115 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

decreased to 100° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

after heating to 124° C. over another 5 minutes

|

|

Duration

|

5 min

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation of acetone (through a Vigreux column)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Pot temperature was increased to 139° C. over a further 30 minutes, with collection of acetone distillate

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 20° C. overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

supernatant liquid was separated from deposited syrup, which

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved in dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of solvent from combined solutions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying (92° C./100 Pa)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC(=O)C)(=O)N1C(CN(CC1)C(CC(=O)C)=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 216.66 g | |

| YIELD: PERCENTYIELD | 99% | |

| YIELD: CALCULATEDPERCENTYIELD | 98.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |